molecular formula C9H6N4O4 B1621734 2-Furancarboxamide, 5-nitro-N-pyrazinyl- CAS No. 779327-12-7

2-Furancarboxamide, 5-nitro-N-pyrazinyl-

Cat. No.: B1621734
CAS No.: 779327-12-7
M. Wt: 234.17 g/mol
InChI Key: PPRTVOVWIRGKNS-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-Furancarboxamide, 5-nitro-N-pyrazinyl- is a nitro-substituted furan derivative featuring a carboxamide group at the 2-position of the furan ring and a pyrazinyl substituent on the amide nitrogen.

Biological Relevance: Nitro-furan derivatives are known for antimicrobial and antiparasitic activities. For instance, 5-nitro-2-furancarboxamides exhibit potent trypanocidal activity against Trypanosoma cruzi .

Properties

CAS No.

779327-12-7

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

5-nitro-N-pyrazin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C9H6N4O4/c14-9(12-7-5-10-3-4-11-7)6-1-2-8(17-6)13(15)16/h1-5H,(H,11,12,14)

InChI Key

PPRTVOVWIRGKNS-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Furancarboxamide, 5-nitro-N-pyrazinyl- with structurally related compounds:

Compound Key Substituents Biological Activity IC50/EC50 Notes
2-Furancarboxamide, 5-nitro-N-pyrazinyl- 5-NO₂ (furan), pyrazinyl (amide N) Potential antimicrobial/opioid activity* Not reported Likely high lipophilicity due to pyrazine
N-Cyclohexyl-5-nitrofuran-2-carboxamide 5-NO₂ (furan), cyclohexyl (amide N) Trypanocidal (vs. T. cruzi) EC₅₀ = 0.12 µM (in vitro) High yield (synthesis: 42–98%)
5-(Alkylamino)-N-(3-CF₃-phenyl)pyrazine-2-carboxamides Alkylamino (pyrazine), 3-CF₃-phenyl (amide N) Antimycobacterial (vs. M. tuberculosis) MIC = 2–8 µM Chain length affects potency
5-tert-Butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamide 5-t-Bu, 6-Cl (pyrazine), thiazolyl (amide N) Antimycobacterial, photosynthesis inhibition IC₅₀ = 49.5 µmol·L⁻¹ Moderate lipophilicity (logP = 3.2)

Key Observations :

Substituent Effects on Bioactivity: Nitro Group: The 5-nitro group on the furan ring (as in the target compound) enhances electron-deficient character, improving interaction with microbial enzymes (e.g., nitroreductases) . However, nitro groups are associated with carcinogenicity in some derivatives (e.g., mammary tumors in rats) . Heterocyclic Amides: Pyrazinyl and thiazolyl substituents on the amide nitrogen improve antimycobacterial activity compared to aryl groups, likely due to enhanced hydrogen bonding with target proteins .

Synthetic Yields :

  • 5-Nitro-2-furancarboxamides are synthesized in moderate yields (42–98%), with purity confirmed via NMR and elemental analysis .

Preparation Methods

Classical Nitration Protocol

The nitration of furan-2-carboxylic acid employs mixed nitric-sulfuric acid systems. The carboxylic acid group acts as a meta-director, ensuring preferential nitration at the 5-position:

Reaction Conditions :

  • Nitrating agent : HNO₃ (90%)/H₂SO₄ (conc.), 1:3 v/v
  • Temperature : 0–5°C (ice bath)
  • Time : 4–6 hours
  • Yield : 68–72%

Mechanistic Insight :
The nitronium ion (NO₂⁺) attacks the furan ring at the position para to the electron-withdrawing carboxylic acid group. Kinetic control at low temperatures minimizes di-nitration byproducts.

Alternative Nitration Approaches

Method Conditions Yield Reference
Acetyl nitrate CH₂Cl₂, −10°C, 2 h 65%
Nitronium tetrafluoroborate DMF, 25°C, 1 h 58%

Amidation of 5-Nitro-2-Furancarboxylic Acid

Acid Chloride Intermediate Route

Step 1: Acid Chloride Formation
5-Nitro-2-furancarboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:

$$ \text{5-Nitro-2-furoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Nitro-2-furoyl chloride} + \text{SO}2 + \text{HCl} $$

Optimized Parameters :

  • Solvent : Dry toluene or THF
  • Catalyst : DMF (1–2 drops)
  • Temperature : 70–80°C
  • Conversion : >95% (GC-MS)

Step 2: Amide Coupling
The acid chloride reacts with pyrazinamine in the presence of a base:

$$ \text{5-Nitro-2-furoyl chloride} + \text{Pyrazinamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl} $$

Conditions :

  • Solvent : THF or DCM
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C → RT
  • Yield : 78–82%

Direct Coupling Using Carbodiimides

Avoiding acid chloride handling, 5-nitro-2-furancarboxylic acid couples directly with pyrazinamine via EDC/HOBt activation:

Protocol :

  • Dissolve acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in DMF
  • Add pyrazinamine (1.5 equiv) and stir at 25°C for 12 h
  • Quench with ice-water, extract with EtOAc
  • Purify via silica chromatography (Hexane/EtOAc 3:1)

Performance Metrics :

  • Conversion : 89% (HPLC)
  • Isolated Yield : 75%
  • Purity : >98% (UV 254 nm)

Comparative Analysis of Amidation Methods

Parameter Acid Chloride Route EDC/HOBt Coupling
Reaction Time 3–4 h 12–14 h
Byproducts HCl (gas) Urea derivatives
Scale-Up Feasibility Industrial preference Lab-scale suitability
Solvent Recovery 85% (toluene) 60% (DMF)

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) yields pale-yellow needles:

  • Melting Point : 189–191°C
  • XRD Analysis : Monoclinic P2₁/c space group

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 3.5 Hz, 1H, furan-H3), 7.39 (d, J = 3.5 Hz, 1H, furan-H4), 2.51 (s, 2H, pyrazine-H)
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

Industrial-Scale Considerations

Green Chemistry Metrics

Metric Value
PMI (Process Mass Intensity) 8.7
E-Factor 4.2
Solvent Intensity 6.1 L/kg

Q & A

Q. What are the optimal synthetic routes for 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, and how can regioselectivity be controlled?

Methodological Answer:

  • Step 1: Use a mixed anhydride method with isobutyl chloroformate and di-isopropyl-ethylamine in CH₂Cl₂ at −15°C to activate the carboxylic acid group .
  • Step 2: Couple with the pyrazinyl amine derivative under reflux conditions (16–24 hours) to ensure amide bond formation .
  • Regioselectivity Control: Steric and electronic factors dominate. The nitro group at C5 of the furan ring directs substitution via resonance stabilization. Use low-temperature NMR to monitor intermediate stability .

Q. How can researchers verify the structural integrity of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-?

Methodological Answer:

  • NMR Analysis: Compare 1H^1H and 13C^{13}C NMR shifts with analogs. For example, the pyrazinyl proton signals appear at δ 8.3–8.6 ppm, while the nitro group deshields adjacent furan protons (δ 7.8–8.0 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]+^+ peaks at m/z 273–295, depending on substituents .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (if applicable) using single-crystal diffraction data .

Q. What solvent systems are effective for solubility challenges in biological assays?

Methodological Answer:

  • Primary Solvent: DMSO (10–20 mM stock solutions).
  • Aqueous Compatibility: Use co-solvents like PEG-400 or cyclodextrin derivatives (e.g., 10% w/v) to enhance solubility in PBS .
  • Caution: Avoid prolonged storage in DMSO to prevent decomposition; validate stability via HPLC .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved for this compound?

Methodological Answer:

  • Variable 1: Substituent effects. Compare bioactivity of analogs (e.g., pyridinyl vs. pyrazinyl groups in ) to isolate structural contributors .
  • Variable 2: Purity thresholds. Use preparative HPLC (C18 column, 80% MeOH/H₂O) to achieve >98% purity before assays .
  • Data Normalization: Report IC50_{50} values relative to a standardized assay protocol (e.g., ATP levels in cell viability tests) .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PyRx to model interactions with kinases or GPCRs. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic lysine residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the furan-pyrazine scaffold in hydrophobic pockets .
  • ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (logBB = −1.2) but hepatic metabolism via CYP3A4 .

Q. How can synthetic yields be improved for gram-scale production?

Methodological Answer:

  • Optimization 1: Replace column chromatography with liquid-liquid extraction (CH₂Cl₂/aqueous NH4_4Cl) for intermediate purification .
  • Optimization 2: Use flow chemistry to reduce reaction time (2 hours vs. 16 hours) and improve reproducibility .
  • Catalyst Screening: Test Pd/C or Ni catalysts for nitro-group reductions in tandem reactions .

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